

# 5-Fluoro-2-methoxyisonicotinaldehyde

## molecular structure

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### Compound of Interest

Compound Name:	5-Fluoro-2-methoxyisonicotinaldehyde
Cat. No.:	B1437302

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An In-Depth Technical Guide to the Molecular Structure of **5-Fluoro-2-methoxyisonicotinaldehyde**

## Introduction

**5-Fluoro-2-methoxyisonicotinaldehyde**, identified by CAS Number 884495-12-9, is a substituted pyridine derivative that serves as a crucial building block in contemporary medicinal chemistry and drug discovery.<sup>[1]</sup> Its structure, featuring a pyridine core functionalized with fluoro, methoxy, and aldehyde groups, provides a unique combination of electronic properties and reactive handles. This guide offers a comprehensive technical overview of its molecular structure, synthesis, and spectroscopic characterization, intended for researchers, scientists, and professionals in drug development. The strategic incorporation of a fluorine atom is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.<sup>[2][3]</sup> This makes fluorinated heterocycles like **5-Fluoro-2-methoxyisonicotinaldehyde** particularly valuable scaffolds for the synthesis of novel therapeutic agents.<sup>[4][5][6]</sup>

## Molecular Structure and Physicochemical Properties

The core of **5-Fluoro-2-methoxyisonicotinaldehyde** is an isonicotinaldehyde framework, which is a pyridine ring with an aldehyde group at the 4-position. The ring is further substituted

with a fluorine atom at the 5-position and a methoxy group at the 2-position. The high electronegativity of the fluorine atom and the electron-donating methoxy group create a distinct electronic environment within the pyridine ring, influencing its reactivity and intermolecular interactions.

Caption: 2D structure of **5-Fluoro-2-methoxyisonicotinaldehyde**.

Table 1: Physicochemical Properties

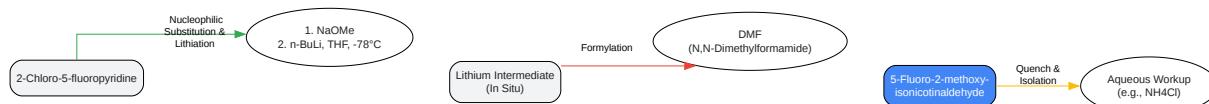
Property	Value	Source
IUPAC Name	<b>5-Fluoro-2-methoxypyridine-4-carbaldehyde</b>	P&S Chemicals[7]
CAS Number	884495-12-9	Frontier Specialty Chemicals[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub>	Frontier Specialty Chemicals[1]
Molecular Weight	155.13 g/mol	Calculated

| Functional Groups | Aldehyde, Fluoro, Methoxy, Pyridine | Frontier Specialty Chemicals[1] |

## Synthesis Pathway and Rationale

While specific literature detailing the synthesis of **5-Fluoro-2-methoxyisonicotinaldehyde** is not widely published, a robust and logical pathway can be designed based on established organometallic and heterocyclic chemistry principles. A highly effective method involves the directed ortho-metallation of a substituted pyridine followed by formylation. A plausible precursor is 2-chloro-5-fluoropyridine.

The causality for this synthetic choice is rooted in efficiency and selectivity. The methoxy group can be introduced via nucleophilic aromatic substitution, and the aldehyde can be installed using a formylating agent on a lithiated intermediate. This multi-step, one-pot approach is often favored in industrial and research settings for its atom economy and control.

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Caption: Proposed synthetic workflow for **5-Fluoro-2-methoxyisonicotinaldehyde**.

## Experimental Protocol (Representative)

This protocol is a self-validating system based on the well-established synthesis of analogous compounds like 5-fluoro-2-methoxybenzaldehyde.[8]

- Step 1: Methylation. To a solution of 2-chloro-5-fluoropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate. The organic layer contains the desired 5-fluoro-2-methoxypyridine.
- Step 2: Lithiation and Formylation. Dissolve the 5-fluoro-2-methoxypyridine from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
  - Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour to ensure complete formation of the lithiated intermediate. The lithium is directed to the 4-position by the adjacent methoxy group and the ring nitrogen.
  - Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.
  - Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
- Step 3: Workup and Purification. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

- Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **5-Fluoro-2-methoxyisonicotinaldehyde**.

## Structural Elucidation by Spectroscopic Analysis

The confirmation of the molecular structure of **5-Fluoro-2-methoxyisonicotinaldehyde** relies on a combination of modern spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in the molecule. The presence of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  active nuclei provides a wealth of structural information.

- $^1\text{H}$  NMR: The spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.
  - An aldehyde proton (CHO) signal will appear far downfield (~9.8-10.2 ppm) as a singlet.
  - Two aromatic protons on the pyridine ring will appear as doublets or doublet of doublets due to H-H and H-F coupling. The proton at C6 will be a doublet coupled to the fluorine at C5. The proton at C3 will be a singlet or a very narrow doublet due to a small 4-bond coupling to fluorine.
  - The methoxy group ( $\text{OCH}_3$ ) protons will appear as a sharp singlet around 3.9-4.1 ppm.
- $^{13}\text{C}$  NMR: The spectrum will show seven distinct carbon signals.
  - The aldehyde carbonyl carbon ( $\text{C=O}$ ) will be significantly downfield (~188-195 ppm).
  - The pyridine ring carbons will appear in the aromatic region (~110-165 ppm). The carbon directly bonded to fluorine (C5) will show a large one-bond C-F coupling constant ( $^1\text{J}_{\text{CF}} \approx$

240-260 Hz). Other ring carbons will show smaller two-, three-, or four-bond couplings to fluorine.

- The methoxy carbon ( $\text{OCH}_3$ ) will be observed around 55-60 ppm.
- $^{19}\text{F}$  NMR: This is a highly sensitive technique for fluorinated compounds.[9][10]
  - A single resonance is expected for the fluorine atom at the 5-position. Its chemical shift will be characteristic of a fluorine on an aromatic ring.
  - The signal will be split into a doublet of doublets due to coupling with the protons at C6 and C3 (if coupling is resolved).

Table 2: Predicted NMR Spectroscopic Data

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity & Coupling (J, Hz)	Assignment
$^1\text{H}$	<b>~10.0</b>	s	Aldehyde (CHO)
	~8.2	d, $J(\text{H},\text{F}) \approx 3\text{-}4 \text{ Hz}$	Pyridine H-6
	~7.5	s or narrow d	Pyridine H-3
	~4.0	s	Methoxy ( $\text{OCH}_3$ )
$^{13}\text{C}$	<b>~190</b>	d, $J(\text{C},\text{F}) \approx 4\text{-}5 \text{ Hz}$	Aldehyde (CHO)
	~160	d, $J(\text{C},\text{F}) \approx 15 \text{ Hz}$	Pyridine C-2
	~155	d, $^{1}\text{J}(\text{C},\text{F}) \approx 250 \text{ Hz}$	Pyridine C-5
	~145	d, $J(\text{C},\text{F}) \approx 5 \text{ Hz}$	Pyridine C-6
	~130	d, $J(\text{C},\text{F}) \approx 20 \text{ Hz}$	Pyridine C-4
	~115	d, $J(\text{C},\text{F}) \approx 4 \text{ Hz}$	Pyridine C-3
	~56	s	Methoxy ( $\text{OCH}_3$ )

|  $^{19}\text{F}$  | -120 to -140 | dd | Pyridine F-5 |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[\[11\]](#)[\[12\]](#)

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685  $\text{cm}^{-1}$ . This is characteristic of an aromatic aldehyde.[\[13\]](#)[\[14\]](#)
- C-H Stretch (Aldehyde): A distinctive pair of medium-intensity peaks may appear around 2830-2810  $\text{cm}^{-1}$  and 2730-2710  $\text{cm}^{-1}$ , one of which can sometimes be obscured.[\[14\]](#)
- Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity will be present in the 1600-1450  $\text{cm}^{-1}$  region, characteristic of the pyridine ring.
- C-O Stretch (Methoxy): A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250  $\text{cm}^{-1}$ .
- C-F Stretch: A strong absorption due to the C-F bond stretch is typically found in the 1250-1000  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion ( $\text{M}^+$ ): In an Electron Ionization (EI) spectrum, the molecular ion peak would be observed at an  $\text{m/z}$  corresponding to the molecular weight of the molecule (155.13). High-resolution mass spectrometry (HRMS) would confirm the elemental composition  $\text{C}_7\text{H}_6\text{FNO}_2$ .
- Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the aldehyde proton ( $[\text{M}-1]^+$ ), the loss of the formyl group ( $[\text{M}-29]^+$ , loss of  $\text{CHO}$ ), or the loss of a methyl radical from the methoxy group ( $[\text{M}-15]^+$ , loss of  $\text{CH}_3$ ).

## Applications in Drug Discovery

**5-Fluoro-2-methoxyisonicotinaldehyde** is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which allows for diverse chemical modifications.

- Scaffold for Heterocycle Synthesis: The aldehyde group is a versatile handle for constructing larger, more complex heterocyclic systems through reactions like condensations, reductive aminations, and Wittig reactions.
- Role of Fluorine: The fluorine atom at the 5-position is critical. It can serve as a metabolic blocker, preventing enzymatic oxidation at that site. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing the molecule's solubility and ability to interact with biological targets.[2][3] The incorporation of fluorine is a proven strategy in the development of drugs for oncology, infectious diseases, and central nervous system disorders.[3][6]
- Lead Optimization: In a drug development campaign, derivatives of this molecule can be synthesized to systematically probe structure-activity relationships (SAR). The methoxy group can be replaced with other substituents to fine-tune properties like lipophilicity and target binding.

## Safety and Handling

As with all laboratory chemicals, **5-Fluoro-2-methoxyisonicotinaldehyde** should be handled with appropriate care by trained personnel.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

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